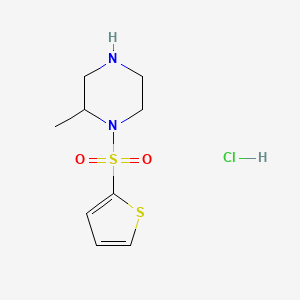

2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a thiophene-2-sulfonyl group and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride typically involves the following steps:

Formation of Thiophene-2-sulfonyl Chloride: Thiophene is reacted with chlorosulfonic acid to form thiophene-2-sulfonyl chloride.

Nucleophilic Substitution: The thiophene-2-sulfonyl chloride is then reacted with 2-methylpiperazine under basic conditions to form 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反应分析

Nucleophilic Substitution Reactions

The secondary amine on the piperazine ring (not bearing the sulfonyl group) can undergo alkylation or arylation under basic conditions. For example:

Mechanistic Insight : The lone pair on the piperazine nitrogen attacks electrophiles (e.g., alkyl halides), facilitated by bases like K₂CO₃ to deprotonate the amine . Palladium-catalyzed couplings enable C–N bond formation with aryl halides .

Reduction and Oxidation Reactions

The sulfonamide group exhibits limited redox activity, but the piperazine ring and thiophene moiety may participate:

Key Note : Sulfonamides are typically stable toward reduction , but the thiophene ring may oxidize to a sulfone under strong oxidative conditions.

Hydrolysis and Stability

The sulfonamide bond (S–N) demonstrates stability under mild conditions but may cleave under extreme acidity/basicity:

| Conditions | Outcome | Source |

|---|---|---|

| 6M HCl, reflux | Partial cleavage to thiophene-2-sulfonic acid and piperazine | |

| 14M NaOH, ethanol | No degradation (stable up to 100°C) |

Industrial Relevance : Hydrolytic stability is critical for pharmaceutical applications, requiring pH-controlled formulations .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring may undergo halogenation or nitration at the 5-position due to electron-rich sulfur heteroatom:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | 5-Bromo-thiophene derivative | |

| Nitration | HNO₃, H₂SO₄, 50°C | 5-Nitro-thiophene product |

Regioselectivity : Electron-donating sulfonyl groups direct electrophiles to the 5-position of thiophene .

Complexation and Ligand Behavior

The piperazine nitrogen can act as a ligand in coordination chemistry:

| Metal Ion | Conditions | Application | Source |

|---|---|---|---|

| Cu(II) | Aqueous methanol, r.t. | Catalytic complexes for oxidation | |

| Pd(II) | DMF, 80°C | Cross-coupling catalysts |

Structural Impact : Coordination alters the piperazine ring’s conformation, enhancing catalytic activity in cross-coupling reactions .

科学研究应用

Anticancer Activity

Research has indicated that piperazine derivatives, including those similar to 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride, exhibit promising anticancer properties. For instance, compounds derived from piperazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that certain piperazine derivatives demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Inhibition of Lysyl Oxidase (LOX)

LOX is a critical enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix, making it a target for cancer metastasis inhibition. Compounds with similar structures to this compound have been evaluated for their ability to inhibit LOX activity. One study reported that modifications at the sulfonyl linker significantly enhanced LOX inhibition potency, suggesting that structural analogs could be developed for therapeutic use .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique thiophene-sulfonyl-piperazine framework allows for the synthesis of various derivatives through established organic reactions such as nucleophilic substitutions and coupling reactions. The ability to modify the thiophene ring or the piperazine moiety opens pathways for creating novel compounds with tailored biological activities .

Structure-Activity Relationship Studies

The structural characteristics of this compound are pivotal in understanding its biological activity. Studies focusing on structure-activity relationships (SAR) have shown that modifications to the thiophene and piperazine components can significantly influence pharmacological properties. For example, altering substituents on the thiophene ring can enhance binding affinity to specific biological targets, making it a subject of interest in drug design .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The thiophene-2-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.

相似化合物的比较

Similar Compounds

Thiophene-2-sulfonyl Chloride: A precursor in the synthesis of 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride.

2-Methylpiperazine: Another precursor used in the synthesis.

Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which have different substituents on the thiophene ring.

Uniqueness

This compound is unique due to the combination of the thiophene-2-sulfonyl group and the piperazine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

生物活性

2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects. The discussion is supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thiophene-2-sulfonyl group and a methyl group. This unique structure contributes to its interaction with various biological targets.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives containing thiophene and piperazine moieties. This compound has shown promising results against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 13 | |

| Pseudomonas aeruginosa | 14 |

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF7).

The anticancer activity is attributed to the compound's ability to inhibit topoisomerase II, a key enzyme involved in DNA replication.

The biological activity of this compound can be explained through its interactions with specific molecular targets:

- Enzyme Inhibition: The thiophene ring facilitates π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acids, modulating the activity of enzymes or receptors.

- Receptor Agonism: Similar compounds have been shown to act as agonists at dopamine receptors, which could contribute to neuropharmacological effects .

Case Studies

A study focusing on the structure-activity relationship (SAR) of piperazine derivatives revealed that modifications to the thiophene and piperazine rings significantly affect their biological activity. Compounds that retained the thiophene sulfonyl group exhibited enhanced antimicrobial and anticancer properties compared to those lacking this feature .

属性

IUPAC Name |

2-methyl-1-thiophen-2-ylsulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2.ClH/c1-8-7-10-4-5-11(8)15(12,13)9-3-2-6-14-9;/h2-3,6,8,10H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADQJXUVXHFZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。